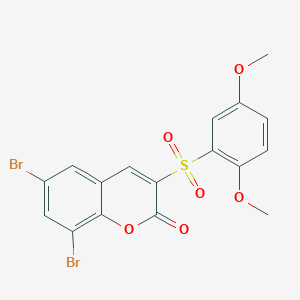
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating certain signaling pathways. This compound has also been found to have anti-inflammatory effects and has been studied for its potential use in treating various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole in lab experiments include its relatively simple synthesis method and its potential applications in cancer research and inflammation. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole. One potential direction is the further study of its mechanism of action in cancer cells and inflammatory disorders. Additionally, this compound could be studied for its potential use in combination with other drugs in cancer treatment. Further research could also explore the potential toxicity of this compound and its effects on non-cancerous cells. Overall, the study of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has the potential to lead to significant advancements in the field of cancer research and inflammation.
Méthodes De Synthèse
The synthesis of 1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole involves the reaction of 1-sec-butyl-3-(propoxymethyl)-1H-pyrazole with iodine in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on various inflammatory disorders.
Propriétés
IUPAC Name |
1-butan-2-yl-4-iodo-3-(propoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19IN2O/c1-4-6-15-8-11-10(12)7-14(13-11)9(3)5-2/h7,9H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQNQAJHGHTZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1I)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-iodo-3-(propoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

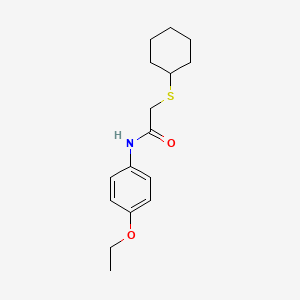
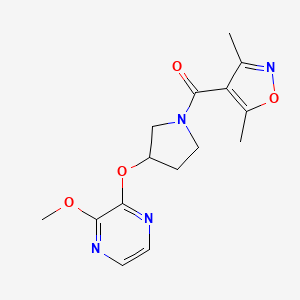
![Ethyl 3-phenyl-2-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylpropanoate](/img/structure/B2898539.png)
![1-((3-fluorobenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898544.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2898547.png)
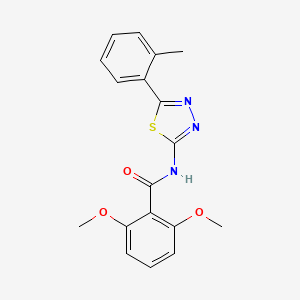
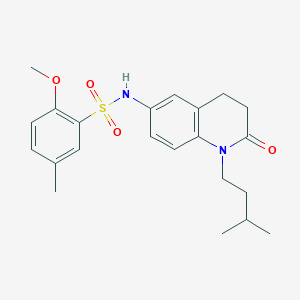
![5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2898551.png)
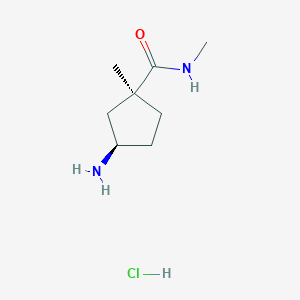
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2898556.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2898558.png)
